
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MPPA is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Applications De Recherche Scientifique
Kinase Inhibition
Research has shown that compounds with structural similarities to N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)-2-phenoxypropanamide can act as selective inhibitors of the Met kinase superfamily. These inhibitors have been designed to improve enzyme potency and selectivity through careful modification of their structure, leading to improved aqueous solubility and kinase selectivity. Notably, one such compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting its potential for therapeutic applications in cancer treatment (Schroeder et al., 2009).
Anticancer Activity
Another area of application for compounds related to this compound is in the development of novel anticancer agents. For example, novel 4-phenoxypyridine derivatives have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines. These compounds showed moderate to good antitumor activities, with the most promising compound exhibiting remarkable cytotoxicity against A549, H460, and HT-29 cell lines. Preliminary structure-activity relationship (SAR) studies indicate the importance of specific structural features for enhancing antitumor activities (Liu et al., 2020).
Pharmaceutical Applications
Further research into similar compounds has led to the synthesis of functionalized amino acid derivatives with potential as new pharmacophores for designing anticancer agents. These compounds have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, with some showing interesting cytotoxicity in ovarian and oral cancers. This research suggests that these compounds could be useful in designing new anti-cancer agents (Kumar et al., 2009).
Antiinflammatory Activity
Another study synthesized analogs of Ibuprofen, demonstrating potent antiinflammatory activity through the carrageenan-induced rat paw oedema method. Compounds synthesized showed significant antiinflammatory activity, suggesting potential applications in designing new antiinflammatory drugs (Rajasekaran et al., 1999).
Propriétés
IUPAC Name |
N-[4-(6-methylpyridazin-3-yl)oxyphenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-8-13-19(23-22-14)26-18-11-9-16(10-12-18)21-20(24)15(2)25-17-6-4-3-5-7-17/h3-13,15H,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNCFIJJBYHRRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

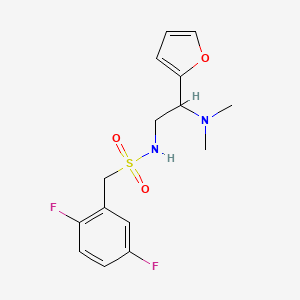
![[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2767964.png)
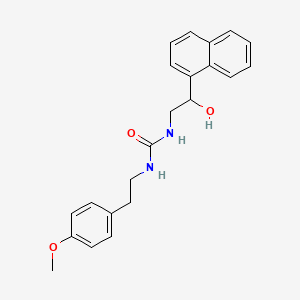
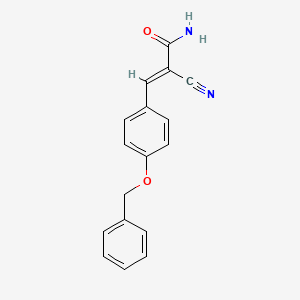
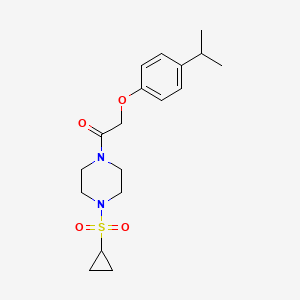
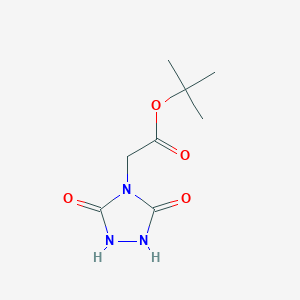
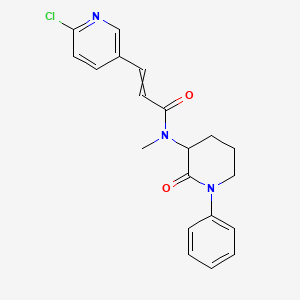

![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B2767977.png)
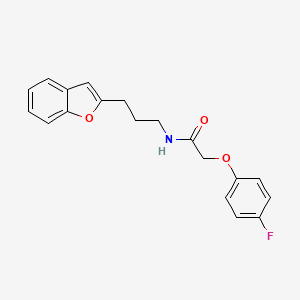
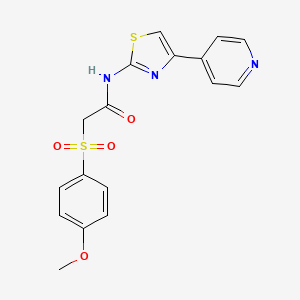
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2767981.png)
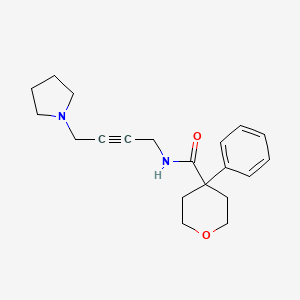
![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-propylacetamide](/img/structure/B2767983.png)